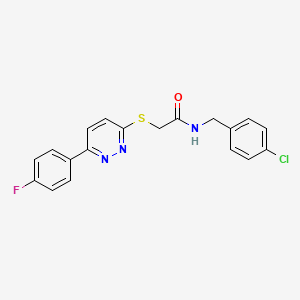

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3OS/c20-15-5-1-13(2-6-15)11-22-18(25)12-26-19-10-9-17(23-24-19)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCNKPDSSQTAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

-

Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with an appropriate dicarbonyl compound to yield the pyridazinyl ring.

-

Thioacetamide Formation: : The pyridazinyl intermediate is then reacted with a thioacetamide derivative under basic conditions to introduce the thioacetamide group.

-

Chlorobenzylation: : The final step involves the alkylation of the thioacetamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro groups (if present) or the pyridazinyl ring, potentially yielding amines or reduced heterocycles.

-

Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are typically employed under controlled conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced heterocycles.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit promising antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Studies have shown that derivatives related to this compound can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide are noteworthy, particularly against breast cancer and other malignancies. In vitro studies utilizing different cancer cell lines (e.g., MCF7 for breast cancer) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation at low concentrations. For instance, an IC50 value of around 12.5 µM has been reported for breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition leads to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

These studies highlight the compound's potential across various cancer types, demonstrating significant cytotoxicity and mechanisms that hinder tumor growth.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its pyridazine-thioacetamide scaffold, distinguishing it from other acetamide derivatives. Key comparisons include:

Table 1: Structural and Physical Property Comparison

Key Observations:

- Core Heterocycles: The pyridazine ring in the target compound contrasts with thiadiazole (e.g., 5j), benzothiazole (), or quinazolinone () cores in analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets compared to thiadiazoles or benzothiazoles.

- Substituent Effects: The 4-fluorophenyl group is a common feature in several analogs (e.g., Compound 12, NUCC-0200590), but its placement on pyridazine versus benzyl (e.g., Compound 18 in ) significantly impacts bioactivity. For instance, fluorophenyl on pyridazine may improve target binding compared to fluorobenzyl in thiadiazole derivatives .

Table 2: Inhibitory Activity Against Carbonic Anhydrases (hCA I/II)

SAR Insights:

- Fluorophenyl Positioning: Compound 12 (4-F-phenyl) exhibits ~4-fold greater hCA I inhibition than Compound 18 (4-F-benzyl), highlighting the critical role of substituent placement . This suggests the target compound’s 4-F-phenyl group on pyridazine may enhance activity relative to benzyl-substituted analogs.

- Thioether vs.

Biological Activity

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is , with a molar mass of approximately 353.83 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the thioacetamide moiety may enhance its reactivity with enzymes or receptors involved in disease pathways. The specific mechanisms remain under investigation, but preliminary studies suggest that it may function as an inhibitor of certain enzymes linked to pathogenic processes.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, a study evaluated various pyridazine derivatives and found that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide | TBD | TBD |

| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |

| Analog 1 | 3.12 | S. aureus |

| Analog 2 | 12.5 | E. coli |

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound's potential anti-inflammatory properties have been explored. Pyridazine derivatives have shown promise in reducing inflammation markers in vitro, suggesting that N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide may also exert beneficial effects in inflammatory conditions.

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on pyridazine derivatives including N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide revealed that modifications in the substituents significantly influenced antibacterial potency .

- SAR Studies : Structure-Activity Relationship (SAR) studies indicate that the presence of halogen substituents on the phenyl ring enhances biological activity, particularly against resistant bacterial strains .

- In Vivo Studies : Preliminary in vivo studies have demonstrated promising results in animal models for both antibacterial and anti-inflammatory applications, although further investigations are required to confirm efficacy and safety.

Q & A

Q. How to address batch-to-batch variability in biological activity?

- Methodological Answer :

- QC protocols : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS.

- Stability studies : Store at –80°C under argon; test degradation products (e.g., hydrolyzed acetamide) via accelerated aging (40°C/75% RH).

- Biological triplicates : Repeat assays across 3+ batches to establish error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.